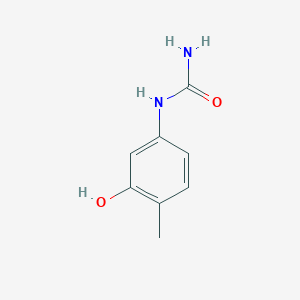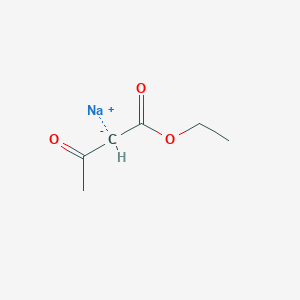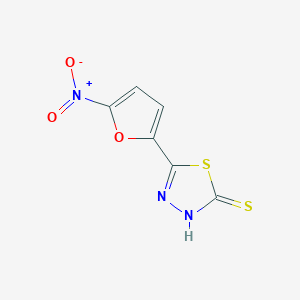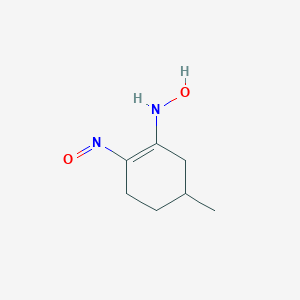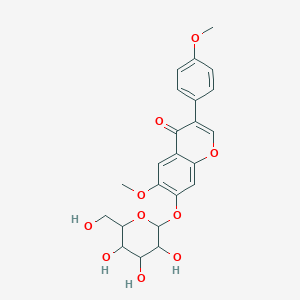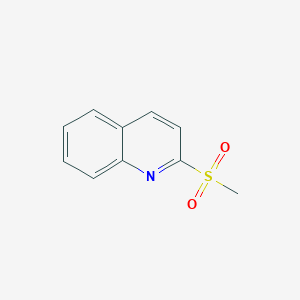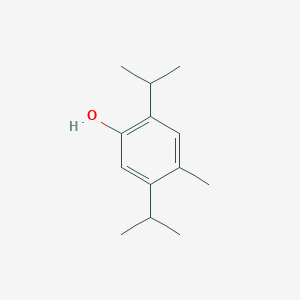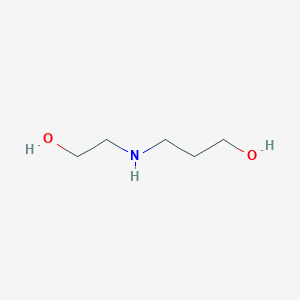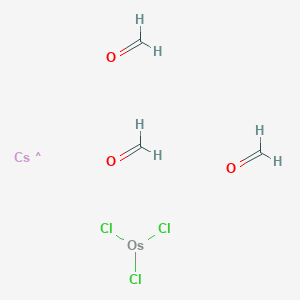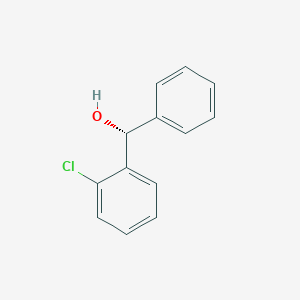
(+)-2-Chlorobenzhydrol
概要
説明
(+)-2-Chlorobenzhydrol, also known as (+)-2-CBH, is a chiral compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound is often used as a chiral auxiliary in asymmetric synthesis reactions due to its ability to induce chirality in other molecules.
作用機序
The mechanism of action of (+)-2-Chlorobenzhydrol is not well understood. However, it is believed that the compound induces chirality in other molecules through a process known as diastereoselective reduction. This process involves the selective reduction of one diastereomer of a molecule, resulting in the formation of a chiral product.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of (+)-2-Chlorobenzhydrol. However, it is known that the compound is relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.
実験室実験の利点と制限
One of the main advantages of using (+)-2-Chlorobenzhydrol in lab experiments is its ability to induce chirality in other molecules. This makes it a valuable tool for synthesizing chiral compounds. In addition, the compound is relatively non-toxic and has low acute toxicity, making it safe to handle in the lab. However, one limitation of using (+)-2-Chlorobenzhydrol is that it can be expensive to purchase.
将来の方向性
There are several future directions for research involving (+)-2-Chlorobenzhydrol. One area of research could involve the development of new methods for synthesizing the compound. Another area of research could involve the application of (+)-2-Chlorobenzhydrol in the synthesis of new chiral compounds. Additionally, research could focus on understanding the mechanism of action of (+)-2-Chlorobenzhydrol and its potential applications in other areas of chemistry and biology.
科学的研究の応用
(+)-2-Chlorobenzhydrol is widely used in scientific research as a chiral auxiliary in asymmetric synthesis reactions. This compound can induce chirality in other molecules, making it a valuable tool for synthesizing chiral compounds. In addition, (+)-2-Chlorobenzhydrol has been used in the synthesis of various natural products and pharmaceuticals. For example, it has been used in the synthesis of the antihistamine drug loratadine.
特性
CAS番号 |
16071-26-4 |
|---|---|
製品名 |
(+)-2-Chlorobenzhydrol |
分子式 |
C13H11ClO |
分子量 |
218.68 g/mol |
IUPAC名 |
(R)-(2-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 |
InChIキー |
JGDRELLAZGINQM-CYBMUJFWSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=CC=C2Cl)O |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

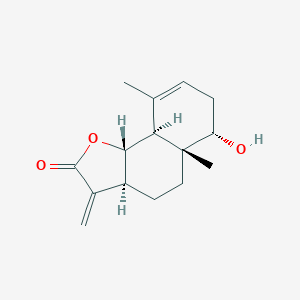
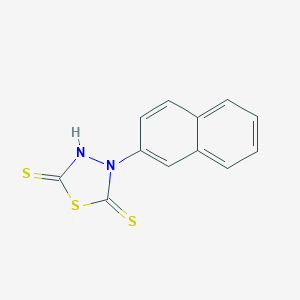
![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)
